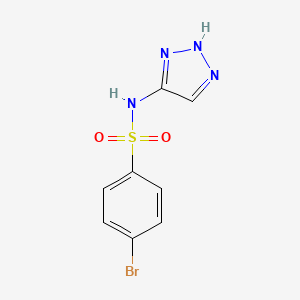

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O2S/c9-6-1-3-7(4-2-6)16(14,15)12-8-5-10-13-11-8/h1-5H,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHVRYOEOHSQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NNN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314528 | |

| Record name | 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57241-11-9 | |

| Record name | NSC284713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

Bromination: The benzene ring is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Catalysts such as palladium or copper salts are often employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation and Reduction Products: Oxidized or reduced forms of the compound, with changes in the oxidation state of the functional groups.

Scientific Research Applications

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as carbonic anhydrase and cyclooxygenase, which are targets for anti-inflammatory and anticancer drugs.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The triazole and sulfonamide groups play a crucial role in the binding interactions with the enzyme’s active site.

Comparison with Similar Compounds

Core Substituents and Conformation

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) : Features a fluorophenyl group instead of triazole. The dihedral angle between benzene rings is 41.17° , creating a U-shaped conformation. Comparatively, derivatives with bulkier substituents (e.g., 4-nitrophenyl in III ) exhibit smaller dihedral angles (~32.6°), altering molecular packing .

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: Replaces triazole with a propylcarbamoyl group. Its crystal structure (monoclinic, C2/c) shows infinite N–H⋯O hydrogen-bonded chains, similar to antidiabetic sulfonylureas like chlorpropamide .

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Substitutes triazole with oxazole. The oxazole’s electron-withdrawing nature may reduce basicity compared to triazole derivatives .

Heterocyclic Variations

- TAS1553: A ribonucleotide reductase inhibitor with a 1,3,4-oxadiazole ring.

- 4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide: Incorporates thiazole and oxazine rings, enhancing steric bulk and redox activity compared to simpler triazole derivatives .

Physicochemical Properties

| Compound | Melting Point (°C) | IR Bands (cm⁻¹) | Key Functional Groups |

|---|---|---|---|

| 4-Bromo-N-(2H-triazol-4-yl)benzenesulfonamide | Not reported | ~1315 (SO₂), ~3385 (NH/NH₂) | Triazole, sulfonamide, Br |

| Compound 17 (Pyrazole derivative) | 129–130 | 1163 (SO₂), 1670 (C=O) | Pyrazole, indole, Br, Cl |

| Compound 18 (Methoxyphenyl analog) | 160–161 | 1164 (SO₂), 3068 (NH) | Methoxyphenyl, indole |

| Compound 11 (Imidazole derivative) | 177–180 | Not reported | Chlorobenzo[dioxol], imidazole |

Biological Activity

4-Bromo-N-(2H-triazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its pharmacological relevance.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a triazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of the bromine atom may also influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzenesulfonamide derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against multidrug-resistant strains of Mycobacterium abscessus and other pathogens.

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | M. abscessus | 0.5 µg/mL |

| Compound B | M. tuberculosis | 0.25 µg/mL |

| This compound | TBD | TBD |

Note: Specific MIC values for this compound are currently under investigation.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds containing triazole moieties. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study examining the effects of triazole-containing benzenesulfonamides on cancer cell lines, it was found that these compounds inhibited cell proliferation in a concentration-dependent manner. The mechanism involved modulation of apoptotic pathways and inhibition of tubulin polymerization.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HepG2 (liver cancer) | 10.5 |

| Compound D | MDA-MB-231 (breast cancer) | 8.2 |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to its interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The triazole group is known to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary findings suggest that similar compounds exhibit favorable absorption characteristics with moderate binding to serum proteins, influencing their therapeutic efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide?

The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-bromobenzenesulfonyl chloride with 2H-triazol-4-amine under basic conditions (e.g., potassium carbonate in anhydrous toluene). The reaction requires refluxing for 4–6 hours, followed by purification via recrystallization or column chromatography. Key steps include controlling moisture to avoid hydrolysis of the sulfonyl chloride intermediate and monitoring reaction progress using TLC with UV visualization .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH). Data collection uses a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods in SHELXS-97, followed by refinement via SHELXL-2018/3. Hydrogen bonding networks are analyzed using CrystalMaker, and Hirshfeld surfaces quantify intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide NH (δ 10.2–11.5 ppm) and triazole protons (δ 7.8–8.5 ppm).

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ adducts.

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

SCXRD reveals infinite chains via N–H···O and C–H···O interactions between sulfonamide oxygen and triazole/triazolium protons. Hirshfeld surface analysis (dnorm plots) shows that H-bonding contributes >60% to crystal cohesion. Comparative studies with halogenated analogs (e.g., 4-chloro derivatives) indicate bromine’s steric effects reduce packing density by 15–20% .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., carbonic anhydrase IX). Triazole and sulfonamide moieties show strong affinity for Zn²⁺-containing active sites.

- QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate using leave-one-out cross-validation (R² > 0.85).

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) for reactivity prediction .

Q. How can discrepancies in crystallographic data be resolved during refinement?

Contradictions in thermal parameters or occupancy arise from disordered solvent molecules or twinning. Strategies include:

Q. What role does polymorphism play in modulating biological activity?

Polymorphs of sulfonamide derivatives exhibit varying dissolution rates and bioavailability. For example, a monoclinic (C2/c) polymorph of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide shows 30% higher aqueous solubility than its triclinic counterpart due to looser H-bonding networks. Stability studies (DSC/TGA) correlate form-specific melting points (411 K vs. 398 K) with metabolic half-lives .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.